molecular formula C10H6BrClN2 B13095458 5-Bromo-4-chloro-2-phenylpyrimidine CAS No. 26740-70-5

5-Bromo-4-chloro-2-phenylpyrimidine

Cat. No.: B13095458
CAS No.: 26740-70-5
M. Wt: 269.52 g/mol
InChI Key: AFUIIMJXYMULOL-UHFFFAOYSA-N
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Description

5-Bromo-4-chloro-2-phenylpyrimidine: is a heterocyclic aromatic compound with the molecular formula C10H6BrClN2 It is a derivative of pyrimidine, a six-membered ring containing two nitrogen atoms at positions 1 and 3

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-4-chloro-2-phenylpyrimidine typically involves the halogenation of pyrimidine derivatives. One common method includes the reaction of 2-chloro-5-bromopyrimidine with phenylboronic acid in the presence of a palladium catalyst and a base, such as sodium carbonate, under Suzuki coupling conditions . This reaction proceeds efficiently at elevated temperatures, typically around 80°C.

Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through a multi-step process involving the bromination and chlorination of pyrimidine derivatives. The process may include steps such as nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization . These steps are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-4-chloro-2-phenylpyrimidine undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

    Palladium Catalysts: Used in coupling reactions.

    Bases: Such as sodium carbonate or potassium phosphate.

    Solvents: Common solvents include dichloromethane, toluene, and acetonitrile.

Major Products Formed: The major products formed from these reactions depend on the specific reagents used. For example, coupling with phenylboronic acid yields 2-phenyl-5-bromo-4-chloropyrimidine .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-Bromo-4-chloro-2-phenylpyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor by binding to the active site of the target enzyme, thereby blocking its activity. This inhibition can lead to various biological effects, such as anti-inflammatory or anticancer activities .

Comparison with Similar Compounds

  • 2-Chloro-5-bromopyrimidine
  • 4-Chloro-5-bromo-2-phenylpyrimidine

Comparison: Compared to similar compounds, 5-Bromo-4-chloro-2-phenylpyrimidine is unique due to its specific substitution pattern on the pyrimidine ring. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications .

Properties

CAS No.

26740-70-5

Molecular Formula

C10H6BrClN2

Molecular Weight

269.52 g/mol

IUPAC Name

5-bromo-4-chloro-2-phenylpyrimidine

InChI

InChI=1S/C10H6BrClN2/c11-8-6-13-10(14-9(8)12)7-4-2-1-3-5-7/h1-6H

InChI Key

AFUIIMJXYMULOL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC=C(C(=N2)Cl)Br

Origin of Product

United States

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